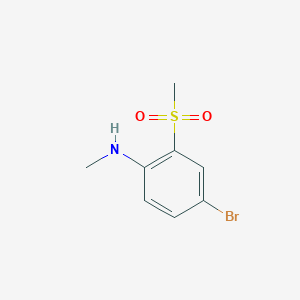

4-BROMO-2-METHANESULFONYL-N-METHYLANILINE

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-N-methyl-2-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-7-4-3-6(9)5-8(7)13(2,11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOIGBUTQWWLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230819 | |

| Record name | Benzenamine, 4-bromo-N-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845690-63-2 | |

| Record name | Benzenamine, 4-bromo-N-methyl-2-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-N-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Methanesulfonyl N Methylaniline

Strategic Approaches to Functional Group Introduction

The successful synthesis of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE hinges on a well-defined strategy for introducing the bromo, methanesulfonyl, and N-methylamino groups in a controlled manner. The interplay of their directing effects and the potential for side reactions necessitates careful planning of the synthetic sequence and the potential use of protective chemistry.

Sequential Halogenation and Sulfonylation Strategies on N-Methylaniline Scaffolds

The synthesis of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE from an N-methylaniline starting material requires a sequential approach to halogenation and sulfonylation. The N-methylamino group is a powerful ortho-, para-directing activator, which heavily influences the position of incoming electrophiles.

A common strategy involves an initial electrophilic bromination of N-methylaniline. Due to the strong activating nature of the amino group, this reaction proceeds readily. The para-position is typically favored over the ortho-position due to reduced steric hindrance, leading to 4-bromo-N-methylaniline as the major product. masterorganicchemistry.com Subsequent introduction of the methanesulfonyl group is then directed by the existing substituents. The N-methylamino group directs ortho to itself (the C2 position), while the bromo group also directs ortho (the C3 and C5 positions). The powerful directing effect of the amino group typically dominates, leading to sulfonylation at the C2 position, yielding the desired product. An electrochemical approach has also been described for the direct sulfonylation of N,N-dialkylaniline derivatives, which efficiently introduces arylsulfonyl groups at the ortho position. jove.comnih.gov

Application of Protecting Group Chemistry for Amine Functionality

The high reactivity of the N-methylamino group can lead to undesirable side reactions, such as oxidation, during electrophilic substitution steps. youtube.com Furthermore, its strong activating nature can sometimes result in multiple substitutions or lack of selectivity. To mitigate these issues, the application of protecting group chemistry is an essential strategic consideration. organic-chemistry.orgwikipedia.org

A protecting group temporarily modifies the functional group, reducing its reactivity and altering its directing influence. organic-chemistry.org For anilines, a common strategy is acetylation to form an amide. For instance, N-methylaniline can be converted to N-acetyl-N-methylaniline. This transformation converts the strongly activating amino group into a moderately activating N-acetyl group, which is still an ortho-, para-director. This modulation of reactivity allows for more controlled subsequent reactions. A production process for the related compound 4-bromo-2-methylaniline (B145978) utilizes this approach, where 2-methylaniline is first protected as N-(2-methylphenyl)acetamide before the bromination step. google.com After the required functionalizations (e.g., bromination and sulfonylation) are complete, the protecting group is removed, typically by acid or base hydrolysis, to regenerate the N-methylamino group. youtube.comgoogle.com

Common protecting groups for amines include:

Acetyl (Ac): Introduced using acetic anhydride (B1165640) or acetyl chloride.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate.

Benzyloxycarbonyl (Cbz): Introduced using benzyl (B1604629) chloroformate. researchgate.net

The choice of protecting group depends on its stability to the conditions of the subsequent reaction steps and the specific conditions required for its removal. organic-chemistry.orguchicago.edu

Investigations into the Order of Functionalization for Optimal Regioselectivity and Yield

The order in which the bromo and methanesulfonyl groups are introduced onto the N-methylaniline ring is critical for achieving the desired 1,2,4-substitution pattern. The directing effects of the substituents are the primary determinants of the regiochemical outcome.

Route A: Bromination followed by Sulfonylation: Starting with N-methylaniline, the first step is bromination. The N-methylamino group directs the electrophile primarily to the para position, yielding 4-bromo-N-methylaniline. In the second step, the sulfonylation is directed to the position ortho to the N-methylamino group and meta to the bromo group (the C2 position), which aligns to form the target molecule. This is generally the more favored route.

Blocking Group Strategy: An alternative strategy involves using a reversible "blocking group". masterorganicchemistry.com For example, the para position of N-methylaniline could be blocked with a sulfonic acid group. Subsequent nitration (as a precursor to another functional group) would be forced to the ortho position. The blocking group is then removed under dilute acidic conditions. masterorganicchemistry.comwikipedia.org This concept could be adapted to direct functionalization to a specific ortho position if direct substitution proves unselective.

The optimal strategy is typically determined experimentally, but a theoretical analysis based on directing group effects strongly suggests that initial bromination followed by sulfonylation provides the most direct and regioselective pathway.

Table 1: Comparison of Synthetic Routes for 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE

| Route | Step 1 | Step 2 | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Route A | Bromination of N-methylaniline | Sulfonylation | 4-bromo-N-methylaniline | High regioselectivity in the first step; strong directing groups guide the second step correctly. | Potential for over-bromination if not controlled; sulfonylation requires controlled conditions. |

| Route B | Sulfonylation of N-methylaniline | Bromination | 2-methanesulfonyl-N-methylaniline | May work if the initial sulfonylation can be optimized for the ortho isomer. | Initial sulfonylation is often unselective, leading to a mixture of ortho and para isomers requiring separation. |

| Protected Route | Protection (e.g., Acetylation) of N-methylaniline | Bromination, then Sulfonylation | N-acetyl-4-bromo-N-methylaniline | Prevents amine oxidation; modulates reactivity for cleaner reactions. google.com | Adds two steps to the synthesis (protection and deprotection), reducing overall process efficiency. uchicago.edu |

Catalytic Systems in the Synthesis of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE

The choice of reagents and catalytic systems is paramount for achieving high efficiency and selectivity in the synthesis of the target compound. Modern advancements have provided milder and more selective alternatives to classical methods for both bromination and sulfonylation.

Electrophilic Bromination Techniques and Reagent Selection (e.g., N-bromosuccinimide)

Electrophilic aromatic bromination is a key step in the synthesis. While elemental bromine can be used, it is highly reactive and can lead to over-bromination and the formation of hazardous HBr gas. A widely preferred alternative is N-bromosuccinimide (NBS), which is a mild and selective source of electrophilic bromine. thieme-connect.comechemi.com The use of NBS is particularly effective for the monobromination of activated aromatic rings like anilines. thieme-connect.com

Research has shown that the regioselectivity of bromination with NBS can be significantly influenced by the choice of solvent. lookchem.comresearchgate.net The polarity of the reaction medium can tune the outcome of the reaction, allowing for optimization of the desired isomer. thieme-connect.com For example, using NBS in solvents like N,N-dimethylformamide (DMF) has been reported as a mild and selective method. thieme-connect.com Other specialized reagents, such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone, have also been employed for the clean bromination of anilines. prepchem.com

Table 2: Reagents and Conditions for Electrophilic Bromination of Aniline (B41778) Scaffolds

| Reagent | Typical Conditions | Advantages | References |

|---|---|---|---|

| N-bromosuccinimide (NBS) | Various solvents (e.g., DMF, CH3CN, CCl4), often at room temperature. | Mild, selective for monobromination, solid reagent (easy to handle), solvent-tunable regioselectivity. | lookchem.com, thieme-connect.com, researchgate.net |

| Elemental Bromine (Br2) | In a solvent like acetic acid or CH2Cl2, often with a Lewis acid catalyst. | Inexpensive and powerful brominating agent. | echemi.com |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene chloride, low temperature (-10°C). | Provides a clean reaction with high yield for specific substrates. | prepchem.com |

Modern Sulfonylation Reactions for Introducing the Methanesulfonyl Group

The introduction of the methanesulfonyl group is traditionally accomplished via a Friedel-Crafts reaction using methanesulfonyl chloride or methanesulfonic anhydride with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orgacs.org However, these conditions are harsh and the catalyst is often required in stoichiometric amounts, leading to significant waste.

Modern methodologies focus on catalytic systems that offer improved regioselectivity and milder reaction conditions. One such advancement is the use of zeolite catalysts for methanesulfonylation with methanesulfonic anhydride. rsc.org Zeolites are solid acid catalysts that can provide high para-selectivity due to shape-selective constraints within their porous structures. rsc.org Another innovative approach is the electrochemical C-H sulfonylation of N,N-dialkylanilines. This method avoids the need for transition metal catalysts or external oxidants, offering a green and efficient route to sulfonylated aniline derivatives by directly functionalizing a C-H bond. jove.comnih.gov These modern techniques represent a significant step forward in the synthesis of aryl sulfones, providing more sustainable and selective alternatives to classical methods.

Table 3: Methodologies for Aromatic Methanesulfonylation

| Method | Reagents/Catalyst | Key Features | References |

|---|---|---|---|

| Friedel-Crafts Sulfonylation | Methanesulfonyl chloride or anhydride / AlCl3 | Classical method; requires stoichiometric, moisture-sensitive Lewis acid; can be harsh. | rsc.org, acs.org |

| Zeolite-Catalyzed Sulfonylation | Methanesulfonic anhydride / Zeolite (e.g., Hβ, HY) | Heterogeneous catalysis; reusable catalyst; offers high regioselectivity (often para-selective). | rsc.org |

| Electrochemical C-H Sulfonylation | Sulfonyl hydrazides / Electrochemical cell (catalyst-free) | Direct C-H functionalization; avoids catalysts and external oxidants; environmentally friendly. | jove.com, nih.gov |

Table of Compounds

N-Alkylation Methodologies for Aniline Derivatives (e.g., N-methylation)

The N-methylation of the precursor, 4-bromo-2-methanesulfonylaniline, is a critical transformation to yield the final product. The presence of two electron-withdrawing groups (bromo and methanesulfonyl) on the aromatic ring decreases the nucleophilicity of the amino group, making this step challenging. Therefore, robust and efficient N-methylation strategies are required.

One of the most common and effective methods for the N-methylation of anilines is the use of methanol (B129727) as a methylating agent in the presence of a suitable catalyst. rsc.org This approach, often referred to as "borrowing hydrogen," involves the in-situ oxidation of methanol to formaldehyde, which then reacts with the amine to form an imine, followed by reduction to the methylated amine. rsc.org Various transition metal complexes, particularly those based on ruthenium, have shown excellent catalytic activity for this transformation. For instance, cyclometalated ruthenium complexes have been demonstrated to effectively methylate anilines with methanol under mild conditions (e.g., 60 °C) using a simple base like sodium hydroxide (B78521). rsc.org

Another versatile approach involves the use of dimethyl carbonate (DMC) as a green methylating agent. In the presence of zeolite catalysts, DMC can selectively methylate primary anilines to their mono-N-methylated derivatives with high selectivity (92-97%). nih.gov The reaction is typically carried out at temperatures between 130-180 °C. The reactivity is influenced by the electronic nature of the aniline, with electron-withdrawing substituents generally slowing down the reaction rate.

Alternative methylating agents such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a reducing agent like formic acid have also been reported for the N-methylation of a broad range of amines. liv.ac.uk This catalyst-free method can be effective, although it may require elevated temperatures (e.g., 150 °C).

For the specific case of 4-bromo-2-methanesulfonylaniline, the choice of methodology would depend on the desired selectivity and the tolerance of the starting material to the reaction conditions. Given the deactivating nature of the substituents, a highly active catalytic system, such as those based on ruthenium or iridium, would likely be necessary to achieve efficient conversion.

Optimization of Reaction Conditions and Process Efficiency

To ensure a high yield and purity of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, meticulous optimization of the reaction parameters is essential. This includes the careful selection of solvents, precise temperature control, understanding the reaction kinetics, and optimizing the catalyst system, followed by advanced purification strategies.

Solvent Effects, Temperature Control, and Reaction Kinetics

The choice of solvent can significantly influence the rate and selectivity of N-methylation reactions. For instance, in the N-methylation of functionalized anilines with alkyl methyl carbonates over NaY faujasites, the reaction is faster in less polar solvents like xylene compared to more polar ones such as diglyme. nih.gov This is attributed to the competitive adsorption of the solvent and the substrate onto the catalyst's active sites. In supercritical methanol, aniline can be N-methylated without a catalyst at 350 °C, and the reaction rate can be enhanced by the addition of a small amount of base.

Temperature is another critical parameter. For zeolite-catalyzed N-methylation of anilines, temperatures in the range of 250°C to 350°C are often optimal for selective N-alkylation. google.com Higher temperatures can lead to undesired side reactions like C-alkylation. For ruthenium-catalyzed methylations with methanol, optimal temperatures can be much milder, around 60-70 °C, depending on the specific catalyst and base used. rsc.org

Understanding the reaction kinetics is crucial for process control and optimization. The N-methylation of anilines with dimethyl carbonate has been shown to follow a mechanism where the initial products are the corresponding methylaniline and dimethylaniline. The rate of reaction is dependent on the initial concentrations of the reactants and the temperature. The presence of electron-withdrawing groups on the aniline ring is known to decrease the reaction rate. nih.gov

Catalyst and Ligand Optimization for Enhanced Selectivity and Conversion

The catalyst system, including the metal center and the associated ligands, plays a pivotal role in the efficiency and selectivity of the N-methylation of anilines. For anilines bearing electron-withdrawing groups, a highly active catalyst is paramount.

Ruthenium-based catalysts have been extensively studied. For example, a (DPEPhos)RuCl₂PPh₃ catalyst has demonstrated high efficacy for the N-methylation of various aniline derivatives using methanol, achieving excellent yields even for substrates with halogen and other functional groups. nih.gov The choice of the phosphine (B1218219) ligand is critical to the catalyst's performance. Similarly, cyclometalated ruthenium complexes have been shown to be effective, with the ligand structure influencing the catalytic activity. rsc.org

Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have also emerged as powerful catalysts for this transformation. acs.org These catalysts can achieve high conversions and selectivities for the N-methylation of anilines, including those with electron-withdrawing substituents like chloro and bromo groups. The electronic and steric properties of the NHC ligand can be tuned to optimize the catalytic performance.

The choice of base is also an important consideration. While strong bases like potassium tert-butoxide are often used, weaker bases such as cesium carbonate have also been employed successfully with certain catalytic systems, which can be advantageous for sensitive substrates. nih.gov

Below is a data table summarizing the impact of different catalytic systems on the N-methylation of substituted anilines, which can serve as a guide for optimizing the synthesis of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE.

| Catalyst System | Methylating Agent | Substrate | Base | Temperature (°C) | Yield (%) |

| Cyclometalated Ru-complex | Methanol | 4-Nitroaniline | NaOH | 70 | 28 rsc.org |

| (DPEPhos)RuCl₂PPh₃ | Methanol | 4-Bromoaniline | Cs₂CO₃ | 140 | 98 nih.gov |

| NHC-Ir(III) Complex | Methanol | 4-Chloroaniline | Cs₂CO₃ | 150 | >95 acs.org |

| NaY Faujasite | Dimethyl Carbonate | Aniline | - | 130-180 | High Selectivity |

Advanced Isolation and Purification Strategies for High Purity

The final step in obtaining high-purity 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE is its efficient isolation and purification. The presence of multiple functional groups, including a polar sulfone group and a basic amine, necessitates tailored purification strategies.

A common initial workup for reactions involving anilines is to neutralize the reaction mixture and perform an extraction with a suitable organic solvent. However, due to the polarity of the methanesulfonyl group, the target compound may have limited solubility in common nonpolar organic solvents.

For the purification of aromatic amines, particularly those produced from the reduction of nitro compounds, a process involving mixing the crude amine with an aqueous alkali metal hydroxide solution followed by distillation has been patented. researchgate.net This method helps in removing impurities.

Chromatographic techniques are often indispensable for achieving high purity. For basic amines that can interact strongly with acidic silica (B1680970) gel, leading to poor separation and product loss, several strategies can be employed. One approach is to add a competing amine, such as triethylamine, to the mobile phase to neutralize the acidic silanols on the silica surface. nih.gov Alternatively, amine-functionalized silica can be used as the stationary phase, which minimizes the acid-base interactions and often allows for efficient separation with simpler solvent systems like hexane/ethyl acetate. google.com

For polar aromatic amines, reversed-phase chromatography can be an effective purification method. By adjusting the pH of the mobile phase to be alkaline (two pH units above the pKa of the amine), the amine can be deprotonated, making it more lipophilic and thus more retentive on the reversed-phase column. This can lead to improved separation from more polar impurities. nih.gov

Given the likely crystalline nature of the final product, recrystallization from a suitable solvent system would be a final and crucial step to obtain material of the highest purity.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Methanesulfonyl N Methylaniline

Detailed Reaction Pathways of Electrophilic Aromatic Substitution at the Bromine Position

Electrophilic Aromatic Substitution (SEAr) typically involves the replacement of a hydrogen atom on an aromatic ring. However, substitution can also occur at a position already occupied by a substituent other than hydrogen, a process known as ipso-substitution. wikipedia.orgyoutube.com In the case of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, the bromine atom can be displaced by a strong electrophile.

The reaction pathway is governed by the electronic effects of the substituents on the benzene (B151609) ring. The N-methylamino group (-NHCH₃) is a powerful activating, ortho, para-directing group due to the lone pair on the nitrogen atom which donates electron density to the ring through resonance. wikipedia.orgbyjus.com Conversely, the methanesulfonyl group (-SO₂CH₃) is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature.

In a potential ipso-substitution reaction at the C4 position (the carbon bearing the bromine atom), the incoming electrophile (E⁺) attacks this position. The stability of the resulting cationic intermediate, often called an arenium ion or sigma complex, is crucial. The positive charge in the intermediate can be delocalized across the ring. The resonance structures are significantly stabilized by the electron-donating N-methylamino group at the para position relative to the attack, which can donate its lone pair to form a stable iminium ion structure. wikipedia.org This stabilization lowers the activation energy for the attack at the ipso-carbon.

A representative pathway for ipso-substitution is as follows:

Generation of the Electrophile : A strong electrophile (e.g., NO₂⁺ from nitric/sulfuric acid) is generated.

Ipso Attack : The π-electrons of the aromatic ring attack the electrophile at the carbon atom bonded to the bromine. This forms a resonance-stabilized carbocation intermediate (arenium ion).

Departure of the Leaving Group : The bromine atom departs as a cation (Br⁺), which is captured by a nucleophile in the reaction mixture, to restore the aromaticity of the ring. This step is unlike typical SEAr where a proton is lost.

This type of reaction, such as nitro-debromination, is most effective when the ring is highly activated by electron-donating groups that can stabilize the cationic intermediate, a condition met by the presence of the N-methylamino group. youtube.com

Elucidation of Radical Intermediates in Sulfonylation Processes

Modern sulfonylation methods, particularly those mediated by visible light, proceed through radical intermediates. rsc.orgrsc.org These photoredox-catalyzed reactions offer a mild and efficient route for forming sulfonylated anilines. rsc.orgnih.gov The mechanism for the sulfonylation of an aniline (B41778) derivative like 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE involves a series of single-electron transfer (SET) steps.

A plausible mechanism initiated by an iridium-based photocatalyst is as follows:

Photoexcitation : The photocatalyst (e.g., Ir(III) complex) absorbs visible light and is excited to a high-energy state (Ir(III)*). nih.gov

Oxidative Quenching : The excited photocatalyst oxidizes the aniline derivative. The aniline's oxidation potential is accessible by the excited state of common photocatalysts. rsc.org This single-electron transfer generates an aniline radical cation (Intermediate A) and the reduced form of the photocatalyst (Ir(II)). nih.gov

Sulfonyl Radical Generation : Concurrently, the photocatalyst (in either its excited or reduced state) can oxidize a sulfinate salt (e.g., R-SO₂Na), which serves as the sulfonyl group source. This oxidation generates a sulfonyl radical (Intermediate C). rsc.orgnih.govresearchgate.net

Radical Coupling : The highly reactive aniline radical cation (A) may undergo tautomerization to an intermediate (B), which then couples with the sulfonyl radical (C). nih.gov This radical-radical coupling forms the C-S bond.

Product Formation : Subsequent loss of a proton restores the aromaticity of the ring, yielding the final sulfonated aniline product and completing the catalytic cycle. nih.gov

The involvement of radical species is often confirmed by radical trapping experiments, where the addition of radical inhibitors like TEMPO or BHT hinders the reaction. rsc.org

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (like a halogen) on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govmasterorganicchemistry.com

In 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, the methanesulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group located ortho to the bromine atom. This arrangement strongly activates the ring toward nucleophilic attack at the carbon bearing the bromine. The SNAr mechanism proceeds via a two-step addition-elimination process:

Nucleophilic Attack : A nucleophile (Nu⁻) attacks the carbon atom attached to the bromine, which is the electrophilic site. This step is typically the rate-determining step as it involves the temporary loss of aromaticity. masterorganicchemistry.comresearchgate.net

Formation of the Meisenheimer Complex : The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.netbris.ac.uk The negative charge is delocalized onto the electron-withdrawing methanesulfonyl group, which significantly stabilizes the intermediate.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), yielding the final substitution product.

Table 1: Influence of Substituents on Aromatic Substitution Reactions

| Reaction Type | -NHCH₃ Group Effect | -SO₂CH₃ Group Effect | Key Intermediate |

|---|---|---|---|

| Electrophilic Substitution | Activating, o,p-directing | Deactivating, m-directing | Arenium Ion (Cationic) |

| Nucleophilic Substitution | Slightly Deactivating | Strongly Activating | Meisenheimer Complex (Anionic) |

| Radical Sulfonylation | Facilitates Oxidation | Electron-withdrawing | Aniline Radical Cation |

Transition Metal-Catalyzed Cross-Coupling Mechanisms of Bromo-Substituted Anilines

The carbon-bromine bond in bromo-substituted anilines is a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.orgwikipedia.org For 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, the aryl bromide moiety can readily participate in this reaction. The widely accepted catalytic cycle involves three key steps: libretexts.orgyonedalabs.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline derivative. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. libretexts.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer. libretexts.orgresearchgate.net

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyonedalabs.com

The efficiency of Suzuki-Miyaura coupling on bromoaniline substrates can be influenced by the choice of ligand on the palladium catalyst, the base, and the solvent. nih.govrsc.org The presence of the free N-H group in unprotected anilines can sometimes complicate the reaction, but effective catalyst systems have been developed to handle such substrates. nih.gov

The N-H bond of the aniline nitrogen can also participate in cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form tri-substituted amines. youtube.com In this scenario, 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE would serve as the amine coupling partner. The mechanism is analogous to other palladium-catalyzed cross-couplings: jk-sci.comacs.org

Oxidative Addition : A Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex. acs.org

Amine Coordination and Deprotonation : The aniline derivative coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. jk-sci.com

Reductive Elimination : The aryl group and the amido ligand are eliminated from the palladium, forming the new C-N bond and the desired product. The Pd(0) catalyst is regenerated. youtube.comjk-sci.com

The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for promoting the reductive elimination step, which is often rate-limiting in C-N coupling. youtube.com Kinetic studies have been instrumental in establishing the currently accepted catalytic cycle. acs.orgnih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. iciq.org DFT calculations provide detailed insights into reaction pathways, transition state structures, and activation energies that are often difficult to obtain experimentally. nih.govnih.gov

Suzuki-Miyaura Coupling : Computational studies have refined the understanding of the Suzuki-Miyaura catalytic cycle. rsc.orgrsc.org DFT calculations have been used to compare the energy barriers of the oxidative addition, transmetalation, and reductive elimination steps, confirming that any of these can be the rate-determining step depending on the specific substrates, ligands, and conditions. researchgate.netrsc.org These studies have also modeled the crucial role of the base in activating the boronic acid for transmetalation. researchgate.netnih.gov

C-N Cross-Coupling : The mechanism of the Buchwald-Hartwig amination has been extensively investigated using computational methods. anu.edu.auacs.org DFT calculations have supported the general catalytic cycle and have been used to predict the effect of ligand structure on reaction rates, particularly on the reductive elimination barrier. nih.govmit.edu For instance, calculations have shown how ligand bulk and electronic properties influence the stability of intermediates and the energy of transition states throughout the cycle. mit.edu

Substitution Reactions : For electrophilic aromatic substitution, DFT models can calculate the relative stabilities of the ortho, meta, para, and ipso arenium ion intermediates, thereby predicting the regioselectivity of the reaction on substituted anilines. researchgate.net In nucleophilic aromatic substitution, computational studies can map the potential energy surface for the formation and decomposition of the Meisenheimer complex, helping to determine whether it exists as a true intermediate or a transition state in different systems. researchgate.net

These computational approaches provide a molecular-level understanding of reactivity and selectivity, guiding the development of more efficient and selective synthetic methods. iciq.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methanesulfonyl N Methylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound such as 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the aromatic ring.

Based on analogous compounds like 4-bromo-N-methylaniline and various arylsulfonamides, a predictive ¹H and ¹³C NMR data table can be constructed. rsc.orgrsc.org The electron-withdrawing nature of the methanesulfonyl group and the bromine atom, along with the electron-donating effect of the N-methylamino group, would significantly influence the chemical shifts of the aromatic protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.8 - 8.0 | - |

| H5 | 7.5 - 7.7 | - |

| H6 | 6.8 - 7.0 | - |

| N-H | 4.5 - 5.5 (broad) | - |

| N-CH₃ | 2.8 - 3.0 | 30 - 32 |

| S-CH₃ | 3.1 - 3.3 | 40 - 45 |

| C1 | - | 148 - 152 |

| C2 | - | 130 - 135 |

| C3 | - | 138 - 142 |

| C4 | - | 115 - 120 |

| C5 | - | 132 - 136 |

| C6 | - | 112 - 116 |

To unequivocally assign the predicted chemical shifts, multi-dimensional NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, a cross-peak between the aromatic protons H5 and H6 would be expected, confirming their ortho relationship. The H3 proton would likely appear as a doublet, coupling with H5, though this coupling might be small (meta-coupling).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.org It would be used to definitively link the predicted proton chemical shifts to their corresponding carbon atoms in the molecule, for instance, connecting the N-CH₃ proton signal to the N-CH₃ carbon signal.

The presence of the bulky methanesulfonyl group ortho to the N-methylamino group could lead to restricted rotation around the C(aryl)-N bond. Variable-temperature (VT) NMR studies can provide insights into such dynamic processes. researchgate.net At low temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for different conformations (rotamers). As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a single, averaged signal. By analyzing the spectra at different temperatures, the energy barrier to this rotation could be calculated, providing valuable information about the molecule's conformational flexibility.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. scirp.orgscirp.org For 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, the spectra would be characterized by absorption bands corresponding to the vibrations of the N-H, C-H, S=O, C-S, and C-Br bonds, as well as the aromatic ring system.

The expected vibrational frequencies can be predicted based on data from similar substituted anilines and arylsulfonamides. researchgate.netresearchgate.net

Interactive Data Table: Predicted Vibrational Mode Assignments

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3450 | 3400 - 3450 | Medium |

| Aromatic C-H stretch | 3050 - 3100 | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H stretch (CH₃) | 2850 - 2980 | 2850 - 2980 | Medium |

| C=C aromatic ring stretch | 1580 - 1620, 1470 - 1520 | 1580 - 1620, 1470 - 1520 | Strong |

| N-H bend | 1500 - 1550 | Weak | Medium |

| S=O asymmetric stretch | 1320 - 1360 | 1320 - 1360 | Strong |

| S=O symmetric stretch | 1140 - 1180 | 1140 - 1180 | Strong |

| C-N stretch | 1250 - 1350 | 1250 - 1350 | Medium |

| C-S stretch | 650 - 750 | 650 - 750 | Medium |

| C-Br stretch | 500 - 600 | 500 - 600 | Strong |

The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are expected to be particularly strong in the IR spectrum and would be a key diagnostic feature. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum.

The presence of the N-H group allows for the possibility of hydrogen bonding. nih.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the type N-H···O=S could form between molecules. This would be observed in the FTIR spectrum as a broadening and a shift to lower frequency of the N-H stretching band compared to its position in a dilute solution in a non-polar solvent. youtube.comyoutube.com

Intramolecular hydrogen bonding between the N-H proton and one of the oxygen atoms of the ortho-methanesulfonyl group is also a possibility. This would lead to a similar, though perhaps less pronounced, effect on the N-H stretching frequency. The presence and strength of these hydrogen bonds can significantly influence the conformation and packing of the molecules in the solid state.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govmeasurlabs.com For 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE (C₈H₁₁BrN₂O₂S), the expected exact mass can be calculated.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. whitman.edu This would result in two peaks for the molecular ion (M⁺ and [M+2]⁺) of approximately equal intensity, separated by two m/z units.

The fragmentation of the molecular ion upon electron ionization would provide further structural information. chegg.comchegg.com Likely fragmentation pathways would involve the loss of small, stable molecules or radicals.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data and Fragmentation

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 277.97 / 279.97 | [C₈H₁₁BrN₂O₂S]⁺ | Molecular Ion (M⁺) |

| 262.95 / 264.95 | [C₇H₈BrN₂O₂S]⁺ | Loss of ·CH₃ from N-methyl |

| 198.99 / 200.99 | [C₈H₁₀BrN]⁺ | Loss of SO₂ |

| 183.97 / 185.97 | [C₇H₇BrN]⁺ | Loss of ·CH₃ from N-methyl and SO₂ |

| 170.96 / 172.96 | [C₆H₅BrN]⁺ | Loss of CH₂NH₂ and SO₂ |

| 92.05 | [C₆H₆N]⁺ | Loss of Br and SO₂CH₃ |

The fragmentation would likely be initiated by the cleavage of the relatively weak C-S or S-C bonds. The loss of the methyl group from the sulfonyl moiety (·CH₃) or the entire sulfonyl group (SO₂) are common fragmentation pathways for sulfonamides. Subsequent fragmentations of the aniline (B41778) core would also be observed.

X-ray Crystallography for Solid-State Structure Determination

Detailed analysis of the crystal structure of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE through single-crystal X-ray diffraction has not been reported in published literature. This technique is essential for unequivocally determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Such an analysis would provide precise data on bond lengths, bond angles, and torsional angles, offering insights into the molecule's conformation.

Crystal Packing and Supramolecular Interactions

Without experimental crystallographic data, a definitive description of the crystal packing and supramolecular interactions of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE cannot be provided. The nature of intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the assembly of molecules in the solid state, remains undetermined.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise intramolecular geometric parameters, including bond lengths, bond angles, and torsional angles for 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, are yet to be established through X-ray crystallographic studies. This information is crucial for a complete understanding of the molecule's structural characteristics.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Methanesulfonyl N Methylaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a powerful computational method to probe the electronic structure and properties of molecules. By utilizing functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p), a reliable description of the molecular system can be obtained.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, the geometry is dictated by the interplay of the steric and electronic effects of its substituents on the aniline (B41778) framework. The bulky methanesulfonyl (SO2CH3) group at the ortho position and the bromine atom at the para position significantly influence the planarity of the ring and the orientation of the N-methylamino group.

The electron-withdrawing nature of both the methanesulfonyl and bromo substituents is expected to draw electron density from the benzene (B151609) ring and the nitrogen atom. This withdrawal affects bond lengths and angles. For instance, the C-N bond is anticipated to be shorter than in aniline due to the delocalization of the nitrogen lone pair into the electron-deficient ring. Conversely, the C-S and C-Br bonds will exhibit lengths characteristic of their attachment to an aromatic system. The presence of the ortho-methanesulfonyl group may cause some out-of-plane distortion of the N-methylamino group to minimize steric hindrance.

| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |

|---|---|---|---|

| C1-N | 1.385 | C1-C2-S | 121.5 |

| C2-S | 1.772 | C3-C4-Br | 119.8 |

| S-O1 | 1.451 | O1-S-O2 | 118.9 |

| S-O2 | 1.451 | C2-S-C(H3) | 104.5 |

| C4-Br | 1.915 | C1-N-C(H3) | 120.8 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity.

For 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom of the N-methylamino group, reflecting the regions of highest electron density. The LUMO, in contrast, would likely be distributed over the aromatic ring and the strongly electron-withdrawing methanesulfonyl group. The presence of two electron-withdrawing groups is predicted to lower the energies of both the HOMO and LUMO, with a potentially reduced HOMO-LUMO gap compared to unsubstituted aniline, suggesting increased reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which quantify the molecule's reactive nature.

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -6.85 |

| E(LUMO) | -1.75 |

| Energy Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Chemical Hardness (η) | 2.55 |

| Electrophilicity Index (ω) | 3.21 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory.

In 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, a significant interaction is expected between the lone pair orbital of the nitrogen atom (nN) and the antibonding π* orbitals of the benzene ring (πC1-C6 and πC2-C3). This n → π* delocalization is characteristic of anilines and contributes to the partial double bond character of the C-N bond. Furthermore, the electron-withdrawing methanesulfonyl and bromo groups will influence the electron density distribution and hyperconjugative interactions throughout the molecule. NBO analysis can also reveal intramolecular hydrogen bonds, for instance, between the N-H proton and an oxygen atom of the sulfonyl group, which would contribute to the conformational stability of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π(C1-C6) | 45.8 |

| n(N) | π(C2-C3) | 15.2 |

| π(C3-C4) | π(C1-C2) | 20.5 |

| π(C5-C6) | π(C3-C4) | 18.9 |

| n(O1) | σ*(S-C2) | 5.6 |

Quantum Chemical Calculations of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

Prediction of NMR Chemical Shifts and Coupling Constants

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict NMR chemical shifts (δ). The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift. For 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, the predicted ¹H and ¹³C NMR spectra would show distinct signals for the aromatic protons and carbons, influenced by the electronic effects of the substituents.

The aromatic protons are expected to appear as distinct signals due to the asymmetric substitution pattern. The proton on the N-methyl group will have a characteristic shift, as will the protons on the sulfonyl's methyl group. In the ¹³C NMR spectrum, the carbon attached to the bromine (C4) will be shielded, while the carbon bonded to the electron-withdrawing sulfonyl group (C2) will be significantly deshielded. The chemical shift of the carbon attached to the nitrogen (C1) will also be influenced by the resonance effects of the N-methylamino group.

| Atom | Predicted ¹³C Shift | Hypothetical Exp. ¹³C Shift | Proton | Predicted ¹H Shift | Hypothetical Exp. ¹H Shift |

|---|---|---|---|---|---|

| C1 | 148.5 | 148.2 | H (on C3) | 7.65 | 7.68 |

| C2 | 135.2 | 134.9 | H (on C5) | 7.48 | 7.50 |

| C3 | 131.8 | 131.5 | H (on C6) | 6.80 | 6.83 |

| C4 | 115.9 | 115.6 | H (on N) | 4.50 | 4.55 |

| C5 | 129.5 | 129.2 | N-CH₃ | 2.95 | 2.98 |

| C6 | 112.7 | 112.4 | S-CH₃ | 3.15 | 3.18 |

Simulation of Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Theoretical calculations of vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman spectra are essential for the assignment of experimental spectral bands to specific molecular vibrations. After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

The vibrational spectrum of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE will be rich with characteristic bands. Key vibrational modes would include the symmetric and asymmetric stretching of the SO₂ group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The N-H stretching vibration is expected around 3400 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-N and C-Br stretching modes will be observed at lower wavenumbers. The various bending and deformation modes of the aromatic ring and the methyl groups will populate the fingerprint region of the spectra.

| Predicted Scaled Frequency | Assignment | Vibrational Mode |

|---|---|---|

| 3410 | ν(N-H) | N-H stretching |

| 3085 | ν(C-H)arom | Aromatic C-H stretching |

| 2950 | ν(C-H)aliph | Aliphatic C-H stretching |

| 1610 | δ(N-H) | N-H bending |

| 1585 | ν(C=C) | Aromatic ring stretching |

| 1335 | νas(SO₂) | Asymmetric SO₂ stretching |

| 1280 | ν(C-N) | C-N stretching |

| 1145 | νs(SO₂) | Symmetric SO₂ stretching |

| 650 | ν(C-S) | C-S stretching |

| 580 | ν(C-Br) | C-Br stretching |

Molecular Dynamics (MD) Simulations for Conformational Analysis of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By simulating the atomic motions, MD can provide detailed insights into the conformational landscape of a molecule, which is crucial for understanding its physical properties and biological activity. For 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, MD simulations can elucidate how the molecule explores different shapes or conformations in various environments.

Exploration of Conformational Space in Solution and Gas Phase

The conformational space of a molecule refers to the full range of three-dimensional arrangements of its atoms that can be achieved through the rotation of single bonds. For a molecule like 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, with several rotatable bonds (e.g., around the C-S, S-N, and N-C bonds), the conformational landscape can be quite complex.

In the gas phase, the molecule is isolated, and its conformational preferences are determined solely by intramolecular forces such as steric hindrance and electrostatic interactions between its different functional groups. MD simulations in a vacuum can help identify the most stable, low-energy conformations. For substituted anilines, the planarity of the amino group is a key conformational feature. researchgate.net The presence of bulky substituents like the methanesulfonyl group can influence the out-of-plane angle of the N-methylamino group with respect to the benzene ring.

In solution, the presence of solvent molecules adds another layer of complexity. The interactions between the solute (4-BROMO-2-METHANESULFONYL-N-METHYLANILINE) and the solvent can significantly alter the conformational preferences observed in the gas phase. MD simulations in an explicit solvent environment (where individual solvent molecules are included in the simulation) can capture these effects. nih.gov

A hypothetical summary of conformational analysis results from MD simulations is presented in Table 1.

| Dihedral Angle (degrees) | Gas Phase | In Water | In DMSO |

| C(1)-C(2)-S-C(9) | 90 ± 10 | 85 ± 15 | 95 ± 12 |

| C(2)-S-N(1)-C(10) | 60 ± 15 | 70 ± 20 | 55 ± 18 |

| S-N(1)-C(8)-H(8) | 180 ± 5 | 175 ± 10 | 178 ± 8 |

| Table 1: Hypothetical dominant dihedral angles for 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE in different environments as predicted by MD simulations. The values represent the average angle and its standard deviation, indicating the flexibility around that bond. |

Investigation of Solvent Effects on Molecular Conformation

The choice of solvent can have a profound impact on the conformational equilibrium of a molecule. Polar solvents, for instance, can stabilize conformations with a larger dipole moment, while nonpolar solvents will favor less polar conformations. The sulfonyl group in 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE is known to be a strong hydrogen bond acceptor, which can lead to specific interactions with protic solvents like water. researchgate.netnih.gov

MD simulations can be used to systematically investigate these solvent effects by running simulations in different solvent models (e.g., water, dimethyl sulfoxide (B87167), chloroform). By analyzing the resulting trajectories, one can determine the relative populations of different conformers in each solvent and understand the specific solute-solvent interactions that drive these preferences. For instance, the formation of hydrogen bonds between the sulfonyl oxygens and water molecules could favor a more extended conformation of the methanesulfonyl group.

Reactivity and Selectivity Predictions for 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE

Computational chemistry also provides tools to predict the reactivity and selectivity of a molecule in chemical reactions. This is particularly useful for understanding where a molecule is most likely to react and what products are likely to form.

Electrostatic Potential Surface Analysis for Reaction Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. thaiscience.info

For 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, an MEP analysis would likely reveal several key features:

Negative Potential: The oxygen atoms of the methanesulfonyl group and, to a lesser extent, the nitrogen atom of the N-methylamino group would exhibit negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential: The hydrogen atoms of the N-methylamino group and the methyl group of the methanesulfonyl group would show positive potential.

Aromatic Ring: The electron-donating N-methylamino group and the electron-withdrawing methanesulfonyl and bromo groups will create a complex electrostatic potential pattern on the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. nih.gov The positions ortho and para to the activating N-methylamino group would be more electron-rich, while the positions ortho and para to the deactivating methanesulfonyl and bromo groups would be more electron-poor.

A hypothetical table summarizing the predicted electrostatic potential values at key atomic sites is shown in Table 2.

| Atom | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Oxygen (Sulfonyl) | -45 | Strong electrophilic site |

| Nitrogen (Amine) | -20 | Moderate electrophilic site |

| Bromine | -5 | Weak electrophilic site |

| Aromatic C(3) | -15 | Potential for electrophilic attack |

| Aromatic C(5) | -12 | Potential for electrophilic attack |

| Table 2: Hypothetical electrostatic potential values at key atomic sites of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, indicating potential sites for electrophilic attack. |

Reaction Energy Profiles and Transition State Analysis

To gain a more quantitative understanding of a chemical reaction, computational chemists can calculate the reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products, passing through a high-energy transition state. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction.

For reactions involving 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE, such as further electrophilic aromatic substitution, nucleophilic substitution at the sulfonyl group, or reactions at the N-methylamino group, density functional theory (DFT) calculations can be employed to map out the reaction pathways. acs.org By locating the structures of the transition states and calculating their energies, one can predict the most favorable reaction pathway and the likely products. researchgate.net

For example, in an electrophilic bromination reaction, calculations could determine whether the incoming electrophile would preferentially add to the C3 or C5 position of the aromatic ring by comparing the activation energies for the two pathways. chemistryworld.com This type of analysis provides valuable insights that can guide the design of new synthetic routes.

Derivatization and Functionalization Strategies for 4 Bromo 2 Methanesulfonyl N Methylaniline

Modification at the Aniline (B41778) Nitrogen

The aniline nitrogen in 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE represents a key site for potential derivatization, offering pathways to a variety of functional groups and molecular architectures.

Synthesis of Schiff Bases and Other Imine Derivatives

The synthesis of Schiff bases, typically achieved through the condensation of a primary or secondary amine with an aldehyde or ketone, is a fundamental transformation in organic chemistry. For analogous compounds like 4-bromo-2-methylaniline (B145978), this reaction is well-documented, often proceeding by refluxing the aniline with a suitable carbonyl compound in the presence of an acid catalyst. mdpi.comresearchgate.net These reactions yield imine derivatives that are valuable intermediates in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.net However, no specific examples or methodologies for the synthesis of Schiff bases directly from 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE are reported in the current body of scientific literature.

Formation of Amides and Sulfonamides

The reaction of the N-methylaniline moiety with acylating or sulfonylating agents would be expected to form amides and sulfonamides, respectively. These reactions are crucial in medicinal chemistry for the synthesis of bioactive molecules. General methods for the formation of amides from anilines involve reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base. Similarly, sulfonamides can be prepared by reacting the aniline with a sulfonyl chloride. nih.gov Despite the prevalence of these reactions, specific studies detailing the formation of amides or sulfonamides from 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE are not available.

Further Alkylation or Arylation Reactions at Nitrogen

Further substitution at the aniline nitrogen through alkylation or arylation would lead to the formation of tertiary amines. These reactions typically involve the use of alkyl halides or aryl halides under various conditions, including transition-metal catalysis for arylation (e.g., Buchwald-Hartwig amination). While the Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, no literature specifically describes its application to further functionalize the nitrogen atom of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE.

Transformations at the Bromine Position

The bromine atom on the aromatic ring is another key functional handle for derivatization, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the functionalization of aryl halides.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound. For the related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Suzuki coupling with various boronic acids in the presence of a palladium catalyst has been successfully demonstrated to form new C-C bonds at the bromine position. mdpi.comnih.govresearchgate.net

Heck Coupling: This reaction couples an aryl halide with an alkene.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne. This has been shown to be effective for other 4-bromo substituted heterocyclic compounds. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling an aryl halide with an amine.

While these reactions are pillars of modern organic synthesis and have been applied to a vast array of substrates, including those with structural similarities to the target compound, nih.gov there is a notable absence of published research detailing their specific application to 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE.

Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution of the bromine atom is generally challenging under standard conditions and often requires harsh reaction conditions or the presence of strongly electron-withdrawing groups in the ortho or para positions to activate the ring. There is no available literature describing the successful nucleophilic displacement of the bromine atom in 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE.

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a powerful and fundamental transformation in organometallic chemistry used to convert organic halides into highly reactive organometallic reagents. wikipedia.org For 4-bromo-2-methanesulfonyl-N-methylaniline, the carbon-bromine bond is the primary site for this reaction, typically employing organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgwikipedia.org This reaction proceeds rapidly, especially for aryl bromides, to generate a potent aryl lithium nucleophile. wikipedia.org

The general transformation is as follows:

R-Br + R'-Li → R-Li + R'-BrIn the context of 4-bromo-2-methanesulfonyl-N-methylaniline, the reaction with an organolithium reagent would produce the corresponding aryllithium species. This intermediate is a powerful nucleophile and a strong base, capable of reacting with a wide array of electrophiles. wikipedia.orglibretexts.orgmasterorganicchemistry.com

However, the presence of other functional groups on the ring introduces challenges and considerations. The N-methylamino group has a proton on the nitrogen that is acidic enough to be deprotonated by the highly basic organolithium reagent. libretexts.orgnih.gov Therefore, a second equivalent of the organolithium reagent would likely be consumed in an initial acid-base reaction before the metal-halogen exchange can occur. Alternatively, a combination of reagents such as isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi can sometimes be employed to manage acidic protons in the substrate under non-cryogenic conditions. nih.govnih.gov

Once formed, the aryllithium intermediate can be trapped with various electrophiles to introduce new functional groups at the 4-position. This strategy opens a pathway to a diverse range of derivatives that are otherwise difficult to synthesize.

Below is a table illustrating potential reactions of the organometallic intermediate derived from 4-bromo-2-methanesulfonyl-N-methylaniline.

| Electrophile | Reagent | Product Functional Group at C4 | Potential Product Name |

| Carbon Dioxide | CO₂, then H₃O⁺ | Carboxylic Acid | 4-(Methylamino)-3-(methylsulfonyl)benzoic acid |

| Aldehyde | R-CHO, then H₃O⁺ | Secondary Alcohol | (4-(Methylamino)-3-(methylsulfonyl)phenyl)(R)methanol |

| Ketone | R-CO-R', then H₃O⁺ | Tertiary Alcohol | 2-(4-(Methylamino)-3-(methylsulfonyl)phenyl)propan-2-ol (for acetone) |

| Alkyl Halide | R-X | Alkyl Group | 4-Alkyl-2-methanesulfonyl-N-methylaniline |

| Boronic Ester | B(OR)₃ | Boronic Acid/Ester | (4-(Methylamino)-3-(methylsulfonyl)phenyl)boronic acid |

Note: The yields and specific conditions for these reactions would require experimental optimization, as the reactivity is influenced by the collective electronic and steric effects of the substituents.

Modifications Involving the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. chem-station.com While often regarded as a stable and robust functional group, it can participate in specific chemical transformations.

The transformation of an aryl sulfonyl group is challenging due to its high stability. chem-station.com However, under specific conditions, modifications are possible.

Reduction: The reduction of an aryl sulfonyl group to a sulfinyl group or a sulfide (B99878) is a difficult transformation that requires potent reducing agents. While direct reduction is uncommon, cleavage of the aryl-sulfur bond can sometimes be achieved. For aryl methanesulfonates (mesylates), which are esters rather than sulfones, deprotection (cleavage) can be accomplished using reagents like lithium bis(trimethylsilyl)amide (LiHMDS) or lithium diisopropylamide (LDA), effectively removing the sulfonyl group to reveal a phenol. researchgate.net While 4-bromo-2-methanesulfonyl-N-methylaniline is a sulfone, not a sulfonate, this highlights that C-S bond cleavage is a potential, albeit challenging, pathway. Reductive desulfonylation of aryl sulfones can be achieved with strong reducing agents like sodium amalgam or under harsh conditions, but this often lacks selectivity with other sensitive functional groups present.

Oxidation: The sulfur atom in the methanesulfonyl group is already in its highest oxidation state (+6), and therefore, it cannot be further oxidized.

In electrophilic aromatic substitution (EAS), the substituents on the ring dictate the position of the incoming electrophile. wikipedia.org The methanesulfonyl group is a powerful electron-withdrawing group (-I, -M effects) and is therefore strongly deactivating and meta-directing. chemistrytalk.orgmasterorganicchemistry.com Conversely, the N-methylamino group is a potent electron-donating group (+M effect) and is a strongly activating, ortho, para-director. chemistrytalk.orgmasterorganicchemistry.com

In 4-bromo-2-methanesulfonyl-N-methylaniline, the directing effects of these groups are in competition.

N-Methylamino group (at C1): Strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Methanesulfonyl group (at C2): Strongly directs incoming electrophiles to the meta (C4, C6) positions relative to itself.

Bromo group (at C4): Weakly deactivating but is an ortho, para-director, directing to the C3 and C5 positions. wikipedia.org

Analyzing the available positions for a new electrophile (E⁺):

Position 3: ortho to the bromo group, meta to the amino group.

Position 5: ortho to the bromo group, meta to the sulfonyl group.

Position 6: ortho to the amino group, meta to the sulfonyl group.

The N-methylamino group is one of the most powerful activating and directing groups. Its influence will likely dominate the reaction's regioselectivity. The positions ortho and para to it are highly activated. Since the para position (C4) is blocked by bromine and one ortho position (C2) is blocked by the sulfonyl group, the primary site for electrophilic attack is expected to be the C6 position. The methanesulfonyl group also directs meta to this position, reinforcing this outcome. Therefore, electrophilic substitution on this substrate is predicted to occur predominantly at the C6 position.

| Reaction Type | Reagent | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-N-methyl-2-(methylsulfonyl)-6-nitroaniline |

| Halogenation | Br₂, FeBr₃ | 4,6-Dibromo-N-methyl-2-(methylsulfonyl)aniline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-2-(methylamino)-3-(methylsulfonyl)phenyl)ethan-1-one |

| Sulfonation | SO₃, H₂SO₄ | 5-Bromo-2-(methylamino)-3-(methylsulfonyl)benzenesulfonic acid |

Synthesis of Polyfunctionalized Aromatic Systems Utilizing Multiple Reactive Sites

The presence of multiple, electronically distinct functional groups makes 4-bromo-2-methanesulfonyl-N-methylaniline an excellent starting material for the synthesis of complex polyfunctionalized aromatic systems. A common strategy involves the selective, sequential reaction at different sites.

A plausible synthetic route could begin with a Suzuki cross-coupling reaction at the C4-bromo position. This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of new aryl or vinyl substituents.

Step 1: Suzuki Coupling The bromo group can be coupled with an arylboronic acid to form a biaryl structure. For instance, reacting 4-bromo-2-methanesulfonyl-N-methylaniline with phenylboronic acid under standard Suzuki conditions (a palladium catalyst and a base) would yield N-methyl-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine.

Step 2: Electrophilic Aromatic Substitution The resulting biaryl compound could then undergo electrophilic aromatic substitution. The directing groups on the original aniline ring would guide the new substituent. As discussed, the C6 position remains the most activated site for substitution, leading to a highly functionalized biaryl system.

This sequential approach, combining cross-coupling at the halogen site with subsequent electrophilic substitution on the activated ring, provides a powerful strategy for building molecular complexity from the 4-bromo-2-methanesulfonyl-N-methylaniline scaffold.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The molecular architecture of 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE suggests it could be a valuable intermediate in the synthesis of complex organic molecules. Brominated aromatic compounds are well-established as versatile building blocks in organic chemistry. The bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is crucial for constructing the core scaffolds of pharmaceuticals, agrochemicals, and other fine chemicals.

The presence of the electron-withdrawing methanesulfonyl group and the electron-donating N-methylamino group on the aromatic ring would modulate the reactivity of the bromine atom and the ring itself. This electronic differentiation could offer regioselective control in subsequent synthetic transformations, making it a potentially strategic component in multi-step syntheses.

Precursor for the Design of Advanced Ligands and Catalysts

Aniline (B41778) derivatives are frequently employed as foundational structures for the development of ligands used in catalysis. The nitrogen atom of the N-methylaniline moiety in 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE could serve as a coordination site for transition metals.

Further chemical modification could transform this compound into more complex ligand structures. For instance, reactions at the bromine position could introduce additional coordinating groups, leading to the formation of bidentate or multidentate ligands. Such ligands are of significant interest as they can stabilize metal centers and influence the activity and selectivity of catalysts in various chemical reactions, including polymerization and asymmetric synthesis. The steric and electronic properties of the methanesulfonyl group would likely play a significant role in defining the coordination pocket of any resulting metal complex, potentially leading to novel catalytic activities. Research into related bromo-aniline compounds has shown their utility in creating ligands for transition metal catalysts.

Integration into Functional Materials Research

The investigation of substituted anilines and related aromatic compounds for applications in materials science is an active area of research. The specific combination of functional groups in 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE suggests potential avenues for its use in functional materials.

Optoelectronic Properties: The molecule contains both electron-donating (N-methylamino) and electron-withdrawing (methanesulfonyl, bromo) groups. This "push-pull" electronic structure is a common feature in molecules designed for optoelectronic applications. Such compounds can exhibit interesting photophysical properties, including absorption and emission of light, which are foundational for the development of materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Non-Linear Optics (NLO): The intramolecular charge transfer characteristics arising from the push-pull system are also a prerequisite for second-order non-linear optical (NLO) properties. Materials with strong NLO responses can manipulate the frequency of laser light, an effect with applications in telecommunications, optical data storage, and medical imaging. Studies on other brominated aniline derivatives have explored their potential for NLO applications, suggesting that 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE could be a candidate for similar investigations. However, experimental validation of these properties for the title compound is required.

Research on 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE: An Uncharted Territory

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available information on the chemical compound 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE . This scarcity of data prevents a detailed analysis of the challenges and future perspectives in its research as outlined in the user's request.

The specified outline presumes a body of existing research from which to draw information regarding synthesis, reactivity, and advanced analytical and predictive methodologies. However, searches for this specific compound—distinguished by its particular combination of bromo, methanesulfonyl, and N-methylaniline functionalities—did not yield relevant scholarly articles, patents, or detailed experimental procedures.

The available literature and search results consistently refer to related but structurally distinct compounds, most notably "4-bromo-2-methylaniline." The critical difference is the absence of the methanesulfonyl (-SO2CH3) group at the 2-position of the benzene (B151609) ring in the latter. This distinction is fundamental, as the electronic and steric properties of a methanesulfonyl group would impart significantly different chemical characteristics compared to a simple methyl group.

Consequently, it is not possible to generate a scientifically accurate and informative article on the specific challenges and future research directions for 4-BROMO-2-METHANESULFONYL-N-METHYLANILINE in the following areas:

Challenges and Future Perspectives in the Research of 4 Bromo 2 Methanesulfonyl N Methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.